molecular formula C23H24N2O4S B2873951 1'-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 1904217-81-7

1'-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2873951
CAS No.: 1904217-81-7
M. Wt: 424.52
InChI Key: YSQNXHHNNCVPAS-UHFFFAOYSA-N
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Description

1’-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural features.

Scientific Research Applications

1’-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: The compound’s unique structure may offer therapeutic potential for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperidine derivatives are found in a wide range of pharmaceuticals with diverse mechanisms of action .

Future Directions

The future directions for research would depend on the specific biological activity and potential applications of the compound. Piperidine derivatives are a rich area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tetrahydrothiophen-3-yl and nicotinoyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

1’-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic oxindoles: These compounds share the spirocyclic core but differ in their functional groups and overall structure.

    Tetrahydrothiophene derivatives: These compounds contain the tetrahydrothiophene moiety but may lack the spirocyclic structure.

    Nicotinoyl derivatives: These compounds feature the nicotinoyl group but differ in their other structural elements.

Uniqueness

1’-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its combination of a spirocyclic core with tetrahydrothiophene and nicotinoyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1'-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c26-19-14-23(29-20-6-2-1-4-17(19)20)8-11-25(12-9-23)22(27)18-5-3-10-24-21(18)28-16-7-13-30-15-16/h1-6,10,16H,7-9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNXHHNNCVPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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